tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Description
tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a dihydropyridine derivative featuring a tert-butyl carbamate group at the 1-position and a 3,5-dichlorophenyl substituent at the 4-position of the partially saturated pyridine ring. The tert-butyl carbamate (Boc) group is a widely used protecting group in organic synthesis, offering stability under basic and nucleophilic conditions while being readily cleaved under acidic conditions. The 3,5-dichlorophenyl substituent introduces electron-withdrawing chlorine atoms, which may influence the compound’s electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
tert-butyl 4-(3,5-dichlorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO2/c1-16(2,3)21-15(20)19-6-4-11(5-7-19)12-8-13(17)10-14(18)9-12/h4,8-10H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRUXBWFFRFAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting with the formation of the dihydropyridine ring. One common method is the Hantzsch dihydropyridine synthesis , which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions usually require heating and the use of a catalyst to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding saturated analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, are employed in substitution reactions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Saturated dihydropyridines.
Substitution: Substituted dihydropyridines with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its dihydropyridine core is valuable in the development of new pharmaceuticals and materials.
Biology: The compound has shown potential in biological studies, particularly in the modulation of ion channels and receptors. Its derivatives are being investigated for their effects on cardiovascular and nervous systems.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic properties. They may have applications in treating conditions such as hypertension and arrhythmias due to their calcium channel blocking activity.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its derivatives are incorporated into products such as polymers and coatings.
Mechanism of Action
The mechanism by which tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate exerts its effects involves the interaction with molecular targets such as ion channels and receptors. The dihydropyridine ring structure allows it to bind to calcium channels, leading to the modulation of calcium influx in cells. This can result in various physiological effects, including vasodilation and reduced cardiac contractility.
Comparison with Similar Compounds
Research Findings and Limitations
The provided evidence lacks explicit data on the biological activity, solubility, or synthetic routes for this compound. However, extrapolation from structural analogs suggests:
- The dichlorophenyl group may enhance binding to aromatic receptors in drug candidates.
- The Boc group ensures compatibility with multi-step syntheses, as demonstrated in , where a related Boc-protected pyrrolidine was used to construct a spirocyclic carboxamide .
Biological Activity
tert-Butyl 4-(3,5-dichlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 304.17 g/mol. The compound features a dihydropyridine core substituted with a tert-butyl group and a dichlorophenyl moiety, which are crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. The mechanism is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation.
Case Study: Inhibition of BRAF(V600E)
Research has demonstrated that derivatives of this class can inhibit BRAF(V600E), a common mutation in melanoma. This mutation leads to uncontrolled cell division and tumor growth. The compound's ability to target this mutation offers a promising avenue for therapeutic development against resistant forms of cancer .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting NF-kB signaling pathways. This effect could be beneficial in treating conditions characterized by chronic inflammation.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound indicate effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
Summary of Key Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Inhibition of BRAF(V600E) in melanoma cells |
| Study B | Anti-inflammatory | Reduction in cytokine production via NF-kB inhibition |
| Study C | Antimicrobial | Effective against multiple bacterial strains through membrane disruption |
- Targeting Oncogenic Pathways : The compound's structural features allow it to interact with specific protein targets involved in oncogenesis.
- Cytokine Modulation : By inhibiting key transcription factors, it reduces the inflammatory response.
- Membrane Disruption : Its lipophilic nature aids in penetrating bacterial membranes, leading to cell death.
Q & A
Q. Basic
- Mass Spectrometry (MS) : Confirmation of molecular ion peaks (e.g., m/z 204.9 [M+H⁺] for intermediates) .
- ¹H NMR : Analysis of dihydropyridine ring protons (δ 3.4–4.0 ppm for CH₂ groups), tert-butyl signals (δ 1.40 ppm), and aryl substituents (δ 6.3–7.3 ppm) .
- HPLC/Purity Testing : Purity ≥95% (as per supplier specifications, e.g., BD28101 in ) .
How can researchers address low yields in Suzuki-Miyaura cross-coupling reactions for this compound?
Advanced
Low yields (e.g., 13% in vs. 68% in ) may arise from:
- Catalyst Selection : Pd(dppf)Cl₂ vs. other ligands (e.g., SPhos).
- Base Compatibility : Cs₂CO₃ (higher solubility) vs. K₂CO₃.
- Temperature and Solvent : Higher temperatures (100°C) in DMF vs. 80°C in 1,4-dioxane .
Methodological Recommendations : - Screen ligands/bases using Design of Experiments (DoE).
- Use microwave-assisted synthesis to reduce reaction time.
What strategies prevent oxidation of the dihydropyridine ring during synthesis?
Advanced
The dihydropyridine ring is prone to oxidation under aerobic conditions. Mitigation strategies include:
- Inert Atmosphere : Conduct reactions under N₂/Ar .
- Antioxidants : Add stabilizers like BHT (butylated hydroxytoluene).
- Low-Temperature Storage : Store intermediates at –20°C to minimize degradation .
What safety precautions are critical when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Emergency Protocols : Refer to GHS codes (e.g., P210: avoid ignition sources) and toxicity data (acute toxicity via dermal/oral routes) .
How can contradictory data in reaction optimization be systematically analyzed?
Advanced
Case Example: Discrepancies in cross-coupling yields ( vs. 10):
Parameter Isolation : Fix variables (catalyst, solvent) while varying one factor (e.g., temperature).
Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or homocoupling).
Kinetic Studies : Monitor reaction progress via in-situ FTIR or sampling.
Q. Basic
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Store in amber vials if UV instability is suspected (based on dihydropyridine reactivity) .
What mechanistic considerations apply to hydrogenation steps in related intermediates?
Advanced
In , nitro-group reduction (tert-butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate → tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate) involves:
- Catalyst Poisoning : Wet Pd/C enhances H₂ activation but may require filtration to remove spent catalyst.
- Selectivity : Ensure hydrogenation targets nitro groups without reducing the dihydropyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
